Pharmacological Profile and Structural Activity Analysis of Deacetyl Lacosamide
Pharmacological Profile and Structural Activity Analysis of Deacetyl Lacosamide
The following technical guide details the pharmacological profile, structural activity relationships (SAR), and analytical characterization of Deacetyl Lacosamide , a specific metabolite and degradation product of the antiepileptic drug Lacosamide.
Technical Guide for Drug Development & Safety Assessment
Executive Summary
Deacetyl Lacosamide (also known as Desacetyl Lacosamide, Descarbonyl-lacosamide, or Impurity D) is the free amine derivative of Lacosamide resulting from the hydrolysis of the N-acetyl group.
Unlike the parent compound, which is a functionalized amino acid with potent anticonvulsant activity mediated by the selective enhancement of voltage-gated sodium channel (VGSC) slow inactivation, Deacetyl Lacosamide is pharmacologically inactive . Its significance in drug development lies not in its therapeutic potential, but in its role as a critical process impurity and a minor metabolite that must be monitored to ensure safety and chemical purity.
This guide analyzes the Structure-Activity Relationship (SAR) governing its inactivity, delineates its metabolic origin, and provides protocols for its detection and pharmacological validation.
Chemical Identity & Physicochemical Profiling[1][2]
Deacetyl Lacosamide represents the "scaffold" of the active drug, lacking the acetyl moiety required for target engagement.
| Feature | Lacosamide (Active Drug) | Deacetyl Lacosamide (Metabolite/Impurity) |
| IUPAC Name | (R)-2-acetamido-N-benzyl-3-methoxypropanamide | (R)-2-amino-N-benzyl-3-methoxypropanamide |
| Common ID | Vimpat (API) | Impurity D / Metabolite M5 |
| CAS Number | 175481-36-4 | 196601-69-1 |
| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 250.30 g/mol | 208.26 g/mol |
| Key Functional Group | N-Acetyl Amide (Neutral, H-bond acceptor) | Primary Amine (Basic, pKa ~9.[1]0) |
| Pharmacological Status | Active (VGSC Slow Inactivation) | Inactive (Loss of Pharmacophore) |
Structural Logic & SAR Analysis
The pharmacological inactivity of Deacetyl Lacosamide is predicted by the Functionalized Amino Acid (FAA) SAR established by Kohn et al.
-
The Acetyl "Cap": The acetyl group in Lacosamide is not merely a protecting group; it is a structural pharmacophore. It functions as a hydrogen bond acceptor within the local anesthetic binding site of the sodium channel pore (specifically interacting near residues like W1538 in NaV1.7).
-
Electrostatic Disruption: Removal of the acetyl group exposes a primary amine. At physiological pH (7.4), this amine is largely protonated (
). This introduces a positive charge that disrupts the hydrophobic interactions required for the molecule to access the slow-inactivation gate, which is located deep within the lipid membrane or the channel pore. -
Loss of Stereoelectronic Fit: The acetyl group restricts the conformational flexibility of the amino acid backbone, locking it into a bioactive conformation. The free amine lacks this constraint, resulting in an "induced fit" failure.
Metabolic & Degradation Pathways[1]
Deacetyl Lacosamide forms via two distinct pathways: Enzymatic Hydrolysis (in vivo) and Acidic/Basic Hydrolysis (in vitro/manufacturing).
Visualization of Pathways
The following diagram illustrates the relationship between Lacosamide, its major metabolite (O-Desmethyl), and the Deacetyl derivative.
Caption: Metabolic divergence of Lacosamide. CYP2C19 mediates the major (inactive) O-desmethyl pathway, while hydrolysis yields the inactive Deacetyl form.[1]
In Vivo Relevance
While O-desmethyl-lacosamide is the primary circulating metabolite (accounting for ~30% of excretion), Deacetyl Lacosamide is a minor metabolite (<2%) .[1] Its formation is catalyzed by ubiquitous amidases. Due to its low abundance and inactivity, it does not contribute to the therapeutic effect or the adverse event profile of Lacosamide in clinical settings.
Experimental Protocols: Validation & Detection
For researchers characterizing Lacosamide derivatives or qualifying impurities, the following protocols ensure scientific rigor.
Protocol: Electrophysiological Assessment of Inactivity
To empirically confirm the lack of activity of Deacetyl Lacosamide, a Whole-Cell Patch Clamp assay targeting the slow-inactivation state of VGSCs (e.g., NaV1.2 or NaV1.7) is required.
Objective: Demonstrate that Deacetyl Lacosamide fails to shift the
Methodology:
-
Cell Line: HEK-293 cells stably expressing human NaV1.7.
-
Solutions:
-
Voltage Protocol (Slow Inactivation):
-
Compound Application:
-
Apply Lacosamide (100 µM) as a positive control.[2]
-
Apply Deacetyl Lacosamide (100 µM and 300 µM).
-
-
Data Analysis:
-
Fit steady-state availability curves to a Boltzmann function.[1]
-
Success Criteria: Lacosamide must hyperpolarize
by >10 mV. Deacetyl Lacosamide should show no significant shift ( mV) compared to vehicle control.
-
Protocol: Analytical Detection (HPLC)
Deacetyl Lacosamide is more polar than the parent drug. This reverse-phase HPLC method separates the parent from the deacetylated impurity.[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8 to protonate the amine) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm (Amide bond absorption is lost, but Benzyl ring absorbs here) |
| Retention Order | Deacetyl Lacosamide (Early eluting due to polarity) < O-Desmethyl < Lacosamide |
Safety & Regulatory Implications[4]
In the context of drug development, Deacetyl Lacosamide is categorized primarily as an impurity .[3]
-
ICH Q3A/B Classification: It is a degradation product formed under hydrolytic stress (acidic/basic conditions).[1]
-
Genotoxicity: As a primary amine, it must be evaluated for genotoxic potential, although simple benzylamines are generally low risk compared to hydrazines or anilines.
-
Qualification: If present in the drug product above the qualification threshold (usually 0.15% or 1.0 mg/day intake), its safety must be justified. However, since it is a known minor human metabolite, it is often considered "qualified by metabolism" —meaning the body naturally produces it, so trace amounts in the drug product are toxicologically acceptable.
References
-
Morieux, P., et al. (2010). "The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide."[1][4] Journal of Medicinal Chemistry, 53(15), 5716-5726.[1][4] Link
- Establishes the SAR of the acetamido group and the inactivity of analogs lacking the specific pharmacophore.
-
European Medicines Agency (EMA).[5] (2008). "CHMP Assessment Report for Vimpat (Lacosamide)." Procedure No. EMEA/H/C/000863. Link
- Details the metabolic pathway, identifying O-desmethyl as the major metabolite and confirming the inactivity of metabolites.
-
Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews, 13(1), 21-42.[1] Link
- Describes the unique slow-inactivation mechanism dependent on the specific chemical structure.
-
PubChem Compound Summary. "(R)-2-Amino-N-benzyl-3-methoxypropionamide (Deacetyl Lacosamide)." CID 10104501. Link[1]
- Provides chemical structure and synonym verific
Sources
- 1. CAS 196601-69-1: (R)-2-Amino-N-benzyl-3-methoxypropionamide [cymitquimica.com]
- 2. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112745242A - Lacosamide impurity and preparation and application thereof - Google Patents [patents.google.com]
- 4. The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105646284A - Lacosamide synthesis method - Google Patents [patents.google.com]
